molecular formula C8H10N2S B7725437 N'-(3-methylphenyl)carbamimidothioic acid

N'-(3-methylphenyl)carbamimidothioic acid

Cat. No.: B7725437
M. Wt: 166.25 g/mol
InChI Key: JODPVHLKQIOIIW-UHFFFAOYSA-N
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Description

N’-(3-methylphenyl)carbamimidothioic acid is an organic compound with a molecular formula of C9H10N2S It is a derivative of carbamimidothioic acid, where the hydrogen atom is replaced by a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-methylphenyl)carbamimidothioic acid typically involves the reaction of 3-methylphenyl isothiocyanate with an appropriate amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods

On an industrial scale, the production of N’-(3-methylphenyl)carbamimidothioic acid can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-(3-methylphenyl)carbamimidothioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(3-methylphenyl)carbamimidothioic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in enzymes, leading to the inhibition of their activity. This interaction is crucial in its potential therapeutic applications, where it can inhibit the growth of bacteria or cancer cells by targeting specific enzymes involved in their proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(3-methylphenyl)carbamimidothioic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable covalent bonds with thiol groups makes it a valuable tool in enzyme inhibition studies and potential therapeutic applications .

Properties

IUPAC Name

N'-(3-methylphenyl)carbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S/c1-6-3-2-4-7(5-6)10-8(9)11/h2-5H,1H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODPVHLKQIOIIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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